molecular formula C13H18N4 B3258256 (1H-benzimidazol-2-yl)-piperidin-4-ylmethyl-amine CAS No. 302339-26-0

(1H-benzimidazol-2-yl)-piperidin-4-ylmethyl-amine

Cat. No. B3258256
CAS RN: 302339-26-0
M. Wt: 230.31 g/mol
InChI Key: RKTKILLHVKYTEO-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are biologically important compounds and a useful structural motif for designing molecules of biochemical and pharmacological relevance . They are effective against various strains of microorganisms . Similarly, the morpholine moiety is a versatile and readily accessible synthetic building block .


Synthesis Analysis

Benzimidazole derivatives can be synthesized from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride by multi-step reactions .


Molecular Structure Analysis

The benzimidazole moiety is essentially planar . The morpholine ring can be disordered over two sets of sites .


Chemical Reactions Analysis

Benzimidazole derivatives can react with various free radicals . They can undergo several possible reaction pathways such as HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as IR, 1H NMR, MS, and elemental analysis . The UV-vis spectrum of these compounds, as well as effects of solvents, can be investigated .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary depending on the specific compound. It’s important to handle these compounds with care, avoid ingestion, inhalation, and contact with skin or eyes .

Future Directions

The development of new benzimidazole derivatives that can overcome the resistance of plant pathogenic fungi is a promising area of research . Additionally, the exploration of benzimidazole derivatives with combined anthelmintic and antioxidant properties is an interesting future direction .

properties

IUPAC Name

N-(piperidin-4-ylmethyl)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTKILLHVKYTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzimidazol-2-yl)-piperidin-4-ylmethyl-amine

Synthesis routes and methods

Procedure details

After dissolving 4-[(1H-benzimidazol-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (4.33 g, 13.1 mmol) in methanol (10 mL), a 4N hydrogen chloride-1,4-dioxane solution (33 mL, 131 mmol) was added in small portions at a time in an ice bath, and the mixture was stirred at room temperature for 3 hours. The reaction mixture was cooled on ice, 2N aqueous sodium hydroxide was added to adjust the pH to approximately 11. Salt was added to the aqueous solution to saturation, and the organic layer obtained by extraction with 1-butanol (100 mL×3 times) was washed with saturated brine and then dried over anhydrous sodium sulfate. The dried 1-butanol was concentrated under reduced pressure to obtain (1H-benzimidazol-2-yl)-piperidin-4-ylmethyl-amine.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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